molecular formula C12H11N3O3S B280052 1-(Furan-2-ylmethyl)-3-(4-nitrophenyl)thiourea

1-(Furan-2-ylmethyl)-3-(4-nitrophenyl)thiourea

Cat. No.: B280052
M. Wt: 277.3 g/mol
InChI Key: LUNVCODEFDWGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-ylmethyl)-3-(4-nitrophenyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiourea derivative that exhibits interesting biological and chemical properties, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 1-(Furan-2-ylmethyl)-3-(4-nitrophenyl)thiourea is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and does not cause significant damage to normal cells. However, further investigation is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Furan-2-ylmethyl)-3-(4-nitrophenyl)thiourea in lab experiments is its high purity and good yields. Additionally, its low toxicity makes it a safe compound to work with. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the investigation of 1-(Furan-2-ylmethyl)-3-(4-nitrophenyl)thiourea. Some potential areas of research include:
1. Further investigation of its antitumor activity and potential use as a cancer treatment.
2. Investigation of its antibacterial and antifungal properties and potential use as an antimicrobial agent.
3. Investigation of its potential use in the development of new drugs for various diseases.
4. Investigation of its mechanism of action and biochemical and physiological effects.
5. Investigation of its potential use in the development of new materials and catalysts.
In conclusion, this compound is a promising compound that has potential applications in various scientific fields. Its synthesis method is well established, and its low toxicity makes it a safe compound to work with in lab experiments. Further investigation is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 1-(Furan-2-ylmethyl)-3-(4-nitrophenyl)thiourea can be achieved through the reaction of furfural with thiourea and 4-nitrobenzaldehyde in the presence of a catalyst. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-(4-nitrophenyl)thiourea has been investigated for its potential applications in various scientific fields. One of its most promising applications is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, this compound has been investigated for its potential use as an antibacterial and antifungal agent.

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.3 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-3-(4-nitrophenyl)thiourea

InChI

InChI=1S/C12H11N3O3S/c16-15(17)10-5-3-9(4-6-10)14-12(19)13-8-11-2-1-7-18-11/h1-7H,8H2,(H2,13,14,19)

InChI Key

LUNVCODEFDWGGZ-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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